molecular formula C16H17BrClNO2 B3642530 (3-bromo-4,5-dimethoxybenzyl)(3-chloro-4-methylphenyl)amine

(3-bromo-4,5-dimethoxybenzyl)(3-chloro-4-methylphenyl)amine

Cat. No.: B3642530
M. Wt: 370.7 g/mol
InChI Key: UXBOTMJYBHICFE-UHFFFAOYSA-N
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Description

“(3-bromo-4,5-dimethoxybenzyl)(3-chloro-4-methylphenyl)amine” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. It would have a benzyl group substituted with bromo and methoxy groups, and a phenyl group substituted with a chloro and a methyl group, connected by an amine linkage .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence and position of the substituent groups. The bromo group is a good leaving group, the methoxy groups could participate in ether cleavage reactions, and the amine group could engage in various reactions involving nitrogen .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting and boiling points, solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. Without specific context or application, it’s difficult to predict its mechanism of action .

Safety and Hazards

As with any chemical compound, handling “(3-bromo-4,5-dimethoxybenzyl)(3-chloro-4-methylphenyl)amine” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety and hazard information .

Future Directions

The future research and applications of this compound would depend on its properties and potential biological activity. It could be explored for use in various fields such as medicinal chemistry, materials science, or synthetic chemistry .

Properties

IUPAC Name

N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-3-chloro-4-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrClNO2/c1-10-4-5-12(8-14(10)18)19-9-11-6-13(17)16(21-3)15(7-11)20-2/h4-8,19H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBOTMJYBHICFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=CC(=C(C(=C2)Br)OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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